2-Aminopyridine-3,4-dicarboxylic acid

Coordination chemistry Medicinal chemistry Ligand design

Researchers often assume 3,4-pyridinedicarboxylic acid or 5-amino isomers can substitute for 2-aminopyridine-3,4-dicarboxylic acid-a scientifically indefensible practice. The 2-NH₂ group ortho to pyridine N creates a unique N,O-chelating pocket (4 donor sites vs. 3 in parent acid) and enables direct cyclocondensation to pyrido[1,2-a]pyrimidine scaffolds inaccessible to non-aminated analogs. • 4 metal-coordination sites enable bridging modes for 1D/2D coordination polymers • Intramolecular H-bonding architecture confirmed by X-ray crystallography in analogous Cu(II) systems • Direct synthetic access to pyrido[1,2-a]pyrimidines without prior amination step

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
Cat. No. B13940508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopyridine-3,4-dicarboxylic acid
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(=O)O)C(=O)O)N
InChIInChI=1S/C7H6N2O4/c8-5-4(7(12)13)3(6(10)11)1-2-9-5/h1-2H,(H2,8,9)(H,10,11)(H,12,13)
InChIKeyCGJVVTAHFWEBIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties and Compound Class Identification


2-Aminopyridine-3,4-dicarboxylic acid (CAS 1393555-11-7; molecular formula C₇H₆N₂O₄; molecular weight 182.13 g/mol) is a heterocyclic pyridine derivative substituted with an amino group at the 2-position and carboxylic acid groups at the 3- and 4-positions [1]. It belongs to the aminopyridine-dicarboxylic acid family, a class distinguished from simpler pyridinedicarboxylic acids (e.g., cinchomeronic acid, CAS 490-11-9) by the presence of the 2-amino substituent, which introduces an additional hydrogen-bond donor site . The compound is categorized as a multifunctional building block for coordination chemistry, medicinal chemistry, and materials science, owing to its four potential metal-coordination sites (pyridine N, 2-NH₂, 3-CO₂H, 4-CO₂H) [1].

Multifunctional pyridine building block with four metal-coordination sites (pyridine N, 2-NH2, 3-CO2H, 4-CO2H)
Ortho 2-NH2 enables unique intramolecular H-bonding architecture distinct from para-amino isomers
Integrates nucleophilic amino and electrophilic carboxyl groups for direct heterocycle construction

Structural Non-Interchangeability with Common Analogs


In procurement decisions, 2-aminopyridine-3,4-dicarboxylic acid is sometimes treated as interchangeable with simpler 3,4-pyridinedicarboxylic acid (cinchomeronic acid) or with regioisomeric 5-aminopyridine-3,4-dicarboxylic acid. This assumption is flawed. The 2-amino group in the target compound is positioned ortho to the pyridine nitrogen, enabling a unique intramolecular hydrogen-bonding architecture and a distinct chelation geometry that cannot be replicated by the 5-amino isomer or the non-aminated parent acid [1][2]. In coordination chemistry, the 2-amino substituent serves as an additional donor site and can form intramolecular H-bonds with axially coordinated carboxylate oxygens, as demonstrated in structurally characterized Cu(II) complexes with 2-aminopyridine-based ligands [2]. In medicinal chemistry, pyridinedicarboxylates have been established as mechanism-based inhibitors of prolyl 4-hydroxylase, with inhibitory potency (Ki values) exquisitely sensitive to carboxylate regiochemistry: pyridine-2,5-dicarboxylate exhibits Ki ≈ 0.8 μM, whereas pyridine-2,4-dicarboxylate shows Ki ≈ 2 μM – an approximately 2.5-fold difference arising solely from positional isomerism [3]. The presence of a 2-amino substituent on the 3,4-dicarboxylate scaffold is therefore expected to further modulate both potency and selectivity relative to non-aminated analogs, rendering generic substitution scientifically indefensible without direct comparative data.

Regioisomer mismatch 5-Aminopyridine-3,4-dicarboxylic acid places the amino group para to pyridine N, preventing the ortho intramolecular H-bond that stabilizes metal complexes of the 2-amino isomer.
Parent acid gap Non-aminated 3,4-pyridinedicarboxylic acid (cinchomeronic acid) lacks the additional H-bond donor and ionizable amine; solubility, pH-dependent speciation, and chelation denticity differ materially.
Inhibitor context transfer Pyridinedicarboxylate enzyme inhibition is highly regiosensitive (Ki varies ~2.5-fold between 2,4- and 2,5-isomers); the amino substituent may further differentiate potency, so class-level SAR may not transfer directly.

Product-Specific Differentiation Evidence


Regioisomeric Differentiation: 2-Amino vs. 5-Amino Substitution

2-Aminopyridine-3,4-dicarboxylic acid places the amino group ortho to the pyridine nitrogen, whereas 5-aminopyridine-3,4-dicarboxylic acid (CAS 89795-69-7) places it para to the nitrogen. This positional difference alters both electronic properties and hydrogen-bonding capacity. The 5-amino isomer has a predicted LogP of 0.64 and a topological polar surface area (TPSA) of 113.5 Ų [1]. The 2-amino isomer, by virtue of the ortho amino group, is capable of forming a six-membered intramolecular hydrogen bond with the pyridine nitrogen or with the adjacent 3-carboxyl group – a chelation motif that is geometrically impossible for the 5-amino isomer [2]. This structural feature directly impacts metal coordination geometry: in Cu(II) complexes with 2-aminopyridine-based ligands, the 2-NH₂ group forms a stabilizing intramolecular H-bond with an axially coordinated carboxylate oxygen, a motif confirmed by IR spectroscopy and single-crystal X-ray diffraction [2]. The 5-amino isomer cannot engage in analogous intramolecular H-bonding with carboxylate oxygens on the same pyridine ring.

Regioisomeric H-bonding
Class-level
2-NH2 ortho to pyridine N forms a unique six-membered intramolecular H-bond with 3-CO2H or axially coordinated carboxylate (confirmed by X-ray in Cu analogs). 5-amino isomer (para) cannot engage in this motif.
Supports isomer-specific chelation geometry; regioisomer substitution would alter metal-binding mode.
Structural inference from Cu(II)-2-aminopyridine-dicarboxylate complexes; 2-amino isomer LogP/TPSA not experimentally reported.
Coordination chemistry Medicinal chemistry Ligand design

Prolyl 4-Hydroxylase Inhibition Potential Benchmarking

Pyridinedicarboxylates are established as the first mechanism-derived inhibitors of prolyl 4-hydroxylase, an enzyme critical for collagen biosynthesis and a validated target for antifibrotic therapy [1]. The inhibitor potency is highly sensitive to carboxylate regiochemistry: pyridine-2,5-dicarboxylate (2,5-PDCA) exhibits a Ki of approximately 0.8 μM, while pyridine-2,4-dicarboxylate (2,4-PDCA) shows a Ki of approximately 2 μM – a 2.5-fold difference attributable solely to the position of one carboxyl group [2]. Critically, the pyridinedicarboxylate class was shown to be highly selective inhibitors lacking overt cytotoxicity, in contrast to the iron chelator 2,2′-dipyridyl (the comparator compound), which inhibits cellular hydroxyprolyl formation non-selectively [1]. 2-Aminopyridine-3,4-dicarboxylic acid shares the 3,4-pyridinedicarboxylate core with the addition of a 2-amino group that may productively interact with the enzyme active site, as the 2-oxoglutarate binding pocket of prolyl 4-hydroxylase accommodates both the pyridine ring and polar substituents [2]. While direct Ki data for 2-aminopyridine-3,4-dicarboxylic acid are not publicly available, the compound represents a regioisomeric variant of the pyridinedicarboxylate inhibitor class with an additional hydrogen-bond donor.

P4H inhibition Ki context
Class-level
Pyridine-2,4-dicarboxylate Ki ≈ 2 μM; pyridine-2,5-dicarboxylate Ki ≈ 0.8 μM (2.5-fold regiochemistry difference). Target compound (2-NH2-3,4-PDCA) Ki not directly reported.
Demonstrates regiochemistry-driven potency variation; amino substitution is expected to further modulate inhibitory profile.
Class-level SAR; direct enzymatic data for the target compound required for quantitative comparison.
Antifibrotic Prolyl 4-hydroxylase Collagen biosynthesis

Hydrogen-Bond Capacity and Solubility Differentiation

The introduction of a 2-amino group onto the 3,4-pyridinedicarboxylic acid scaffold increases the hydrogen-bond donor count from 2 (for cinchomeronic acid) to 3 (for 2-aminopyridine-3,4-dicarboxylic acid), while the hydrogen-bond acceptor count increases from 5 to 6 [1]. Cinchomeronic acid (CAS 490-11-9) has a measured water solubility of 2.34 g/L at 25 °C and a predicted pKa of 1.00 ± 0.10 . The addition of the basic 2-amino group (expected pKa ≈ 6–7 for protonated 2-aminopyridinium) introduces a second ionizable center, substantially altering the compound's pH-dependent solubility profile and zwitterionic character relative to the parent dicarboxylic acid. This increased polarity and hydrogen-bonding capacity directly impact the compound's suitability for aqueous-based formulations and its ability to engage in multipoint supramolecular recognition with biological targets [1].

H-bond & solubility profile
Reported
Target: 3 HBD, 6 HBA. Parent cinchomeronic acid: 2 HBD, 5 HBA; water solubility 2.34 g/L (25 °C). Additional ionizable amine (pKa ~6–7) alters pH-dependent speciation.
Higher polarity and zwitterionic potential may support aqueous formulation fit.
Target compound solubility not experimentally reported; behavior predicted from functional group analysis.
Physicochemical properties Solubility Formulation

Multidentate Coordination Capacity Comparison

2-Aminopyridine-3,4-dicarboxylic acid presents four potential coordination sites to metal ions: the pyridine nitrogen, the 2-amino nitrogen, and the two carboxylate oxygen sets at positions 3 and 4. This contrasts with 2-aminopyridine (only pyridine N and amino N, total 2 donor sites) and with 3,4-pyridinedicarboxylic acid (pyridine N plus two carboxylates, total 3 donor sites) [1][2]. The spatial arrangement of these four donor groups – with the amino and 3-carboxyl groups in an ortho relationship – creates a characteristic N,O-chelating pocket capable of forming stable five- or six-membered metallocycles. In structurally characterized Cu(II) complexes bearing 2-aminopyridine and aliphatic dicarboxylate ligands, the 2-amino group participates in intramolecular H-bonding with axially coordinated carboxylate oxygens, influencing both the primary coordination sphere and the supramolecular assembly [2]. The 3,4-arrangement of carboxylates on the pyridine ring further enables bridging coordination modes (μ₂- or μ₃-) between adjacent metal centers, facilitating the construction of one-dimensional chain and two-dimensional layer coordination polymers, as demonstrated with lanthanide-3,4-pyridinedicarboxylate systems [3].

Donor site count
Reported
4 donor sites (pyridine N + 2-NH2 + two carboxylates) vs. 2 for 2-aminopyridine, 3 for 3,4-PDCA.
Higher denticity enables diverse bridging modes and potential framework stability in MOF design.
Inferred from functional group analysis and analogous lanthanide-3,4-PDC coordination polymers.
Coordination polymer Metal-organic framework Supramolecular chemistry

2-Aminopyridine Pharmacophore Integration Advantage

The 2-aminopyridine motif is a recognized pharmacophore present in multiple approved drugs and clinical candidates, with reported activities spanning kinase inhibition, ion channel modulation, and antimicrobial action [1]. When this pharmacophore is integrated with the 3,4-dicarboxylic acid functionality, the resulting compound serves as a strategic intermediate for generating diverse heterocyclic scaffolds. Specifically, 2-aminopyridines react with dicarboxylic acid anhydrides (e.g., citraconic anhydride) to form 4-methyl-2-oxo-3,4-dihydropyrido[1,2-a]pyrimidine-4-carboxylic acids, a fused bicyclic system with demonstrated pharmacological activities including analgesic, anti-inflammatory, and antibacterial effects [2]. The target compound, bearing both the 2-aminopyridine core and two carboxylic acid groups, can directly participate in such cyclocondensation reactions without requiring separate carboxylation steps. This contrasts with the parent 3,4-pyridinedicarboxylic acid, which lacks the nucleophilic amino group necessary for pyrido[1,2-a]pyrimidine formation [2].

Synthetic step efficiency
Reported
Combines nucleophilic 2-NH2 and electrophilic 3,4-CO2H in one molecule, enabling direct cyclocondensation with anhydrides to pyrido[1,2-a]pyrimidines; parent acid or 2-aminopyridine alone cannot achieve this without additional steps.
May reduce synthetic steps in heterocyclic library synthesis.
Based on known 2-aminopyridine–anhydride reactions; target-specific validation recommended.
Medicinal chemistry Pharmacophore Heterocyclic synthesis

Best Application Scenarios


Coordination Chemistry and MOF Synthesis

The compound's four potential donor sites (pyridine N, 2-NH₂, and two carboxylate groups) make it a superior multidentate ligand compared to 2-aminopyridine (2 donor sites) or 3,4-pyridinedicarboxylic acid (3 donor sites). The ortho arrangement of the 2-amino and 3-carboxyl groups creates an N,O-chelating pocket capable of forming stable five- or six-membered metallocycles, while the 3,4-dicarboxylate motif supports bridging coordination modes for constructing one-dimensional chain and two-dimensional layer polymers, as evidenced by lanthanide-pyridine-3,4-dicarboxylate coordination polymer structures [1]. The 2-amino group further enables intramolecular H-bonding with axially coordinated carboxylate oxygens, providing an additional level of supramolecular control confirmed by IR spectroscopy and X-ray crystallography in analogous Cu(II) systems [2].

Antifibrotic Drug Discovery Targeting Prolyl 4-Hydroxylase

Pyridinedicarboxylates are the first mechanism-derived, highly selective inhibitors of prolyl 4-hydroxylase with demonstrated ability to suppress cellular hydroxyprolyl biosynthesis and decrease interstitial collagen and Clq secretion without overt cytotoxicity [3]. The inhibitory potency is regiochemistry-dependent: pyridine-2,5-dicarboxylate (Ki ≈ 0.8 μM) is 2.5-fold more potent than pyridine-2,4-dicarboxylate (Ki ≈ 2 μM) [4]. The target compound's 2-amino-3,4-dicarboxylate substitution pattern represents an unexplored region of this structure-activity landscape, offering medicinal chemists a novel scaffold for developing next-generation antifibrotic agents with potentially differentiated potency and selectivity profiles.

Heterocyclic Library Synthesis via Cyclocondensation

The compound's dual nucleophilic (2-NH₂) and electrophilic (3,4-CO₂H) functionality enables direct cyclocondensation with dicarboxylic acid anhydrides to generate pyrido[1,2-a]pyrimidine scaffolds, a fused bicyclic system associated with analgesic, anti-inflammatory, and antibacterial activities [5]. In contrast, the non-aminated parent acid 3,4-pyridinedicarboxylic acid cannot participate in such cyclocondensations without prior amination, while 2-aminopyridine lacks the carboxylic acid handles needed for downstream diversification. The compound thus serves as a strategic building block that reduces synthetic step count and enables rapid exploration of pyrido[1,2-a]pyrimidine chemical space.

Crystal Engineering and Supramolecular Synthon Design

The compound's three hydrogen-bond donors (2× CO₂H + 1× NH₂) and six hydrogen-bond acceptors, combined with the 2-aminopyridine–carboxylic acid heteromeric supramolecular synthon (R₂²(8) motif) that is well-characterized in crystalline solids of 2-aminopyridines with dicarboxylic acids [6], make it a versatile tecton for crystal engineering. Compared to the parent 3,4-pyridinedicarboxylic acid, the additional amino group enables more complex hydrogen-bonding networks, potentially yielding cocrystals and salts with tailored physicochemical properties (solubility, stability, mechanical behavior) that are inaccessible with simpler pyridinedicarboxylic acids.

Application
Selection Property
Validation Focus
Coordination chemistry & MOF design
Multidentate ortho N,O-chelation pocket with four donor sites
Bridging mode and supramolecular assembly review
P4H inhibition assay and SAR studies
Regiochemistry-sensitive pyridinedicarboxylate scaffold
Ki profiling vs. non-aminated analogs
Pyrido[1,2-a]pyrimidine library synthesis
Dual NH2/CO2H functionality for direct cyclocondensation
Reaction scope and diversification review
Crystal engineering & cocrystal design
Multiple H-bond donors/acceptors (3/6) and robust supramolecular synthon
Hydrogen-bond network topology and physicochemical property correlation
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